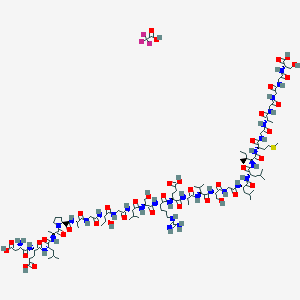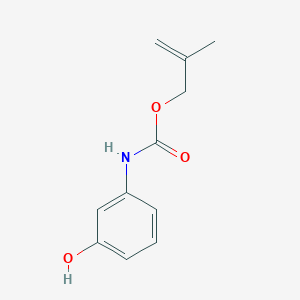
2-methylprop-2-enyl N-(3-hydroxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC 222638 involves the reaction of L-cysteine with boronic acid derivatives under specific conditions. The reaction typically requires a controlled environment with inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the final product.
Chemical Reactions Analysis
NSC 222638 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The thiol group in NSC 222638 can participate in nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: Under acidic or basic conditions, NSC 222638 can hydrolyze to yield its constituent amino acids and boronic acid derivatives.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 222638 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of boron-containing compounds and as a catalyst in various organic reactions.
Biology: The compound is employed in studies involving enzyme inhibition, particularly arginase II, which plays a role in the urea cycle and nitric oxide production.
Medicine: NSC 222638 is investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
NSC 222638 exerts its effects by competitively inhibiting the enzyme arginase II. This inhibition leads to a decrease in the production of urea and an increase in the availability of arginine, which can be converted to nitric oxide. The molecular targets involved include the active site of arginase II, where NSC 222638 binds and prevents the enzyme from catalyzing its normal reaction.
Comparison with Similar Compounds
NSC 222638 is unique compared to other arginase inhibitors due to its specific structure and binding affinity. Similar compounds include:
S-(2-Boronoethyl)-L-cysteine: A precursor to NSC 222638 with similar inhibitory properties.
Nω-Hydroxy-nor-L-arginine: Another arginase inhibitor with a different mechanism of action.
2(S)-Amino-6-boronohexanoic acid: A structurally related compound with similar biological activity.
NSC 222638 stands out due to its high specificity and potency as an arginase II inhibitor, making it a valuable tool in both research and therapeutic applications.
Properties
CAS No. |
20154-09-0 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-methylprop-2-enyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H13NO3/c1-8(2)7-15-11(14)12-9-4-3-5-10(13)6-9/h3-6,13H,1,7H2,2H3,(H,12,14) |
InChI Key |
JDYZCPIEPGASFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC(=O)NC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


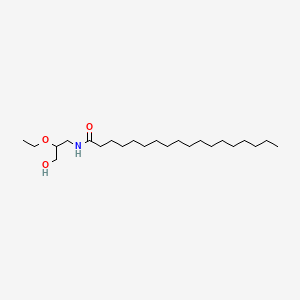
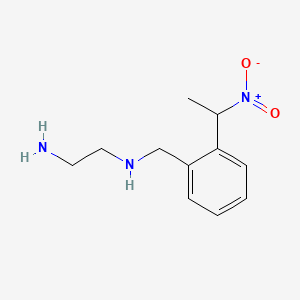
![8-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B12813149.png)
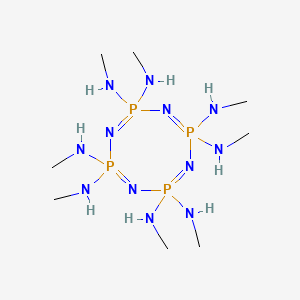

![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)
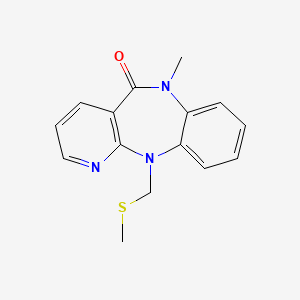
![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)

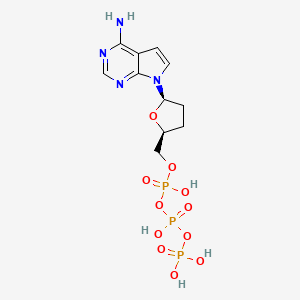
![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)

